14,15-EE-5(Z)-E – Concentration-Dependent Antagonism of 14,15-EET-Induced Vasorelaxation in Bovine Coronary Arteries
14,15-EE-5(Z)-E demonstrates potent, concentration-dependent antagonism of 14,15-EET-mediated vasorelaxation. At 10 µM, 14,15-EE-5(Z)-E inhibits approximately 80% of the relaxation induced by 14,15-EET in U46619-preconstricted bovine coronary arteries [1]. This quantitative inhibition occurs without affecting nitric oxide (NO)- or iloprost-mediated vasorelaxation, establishing functional selectivity for the EET signaling pathway [1].
| Evidence Dimension | Inhibition of vasorelaxation |
|---|---|
| Target Compound Data | 14,15-EE-5(Z)-E at 10 µM inhibits ~80% of 14,15-EET-induced relaxation |
| Comparator Or Baseline | 14,15-EET (endogenous agonist) alone induces relaxation of U46619-constricted bovine coronary arteries |
| Quantified Difference | 80% reduction in relaxation response |
| Conditions | U46619-preconstricted bovine coronary artery rings, ex vivo organ bath |
Why This Matters
This provides the primary quantitative benchmark for selecting 14,15-EE-5(Z)-E as the validated EET receptor antagonist tool compound for vascular studies.
- [1] Bertin Bioreagent. 14,15-EE-5(Z)-E Product Datasheet. CAT N°: 10004946. View Source
